Phenoxyethanol

Übersicht

Beschreibung

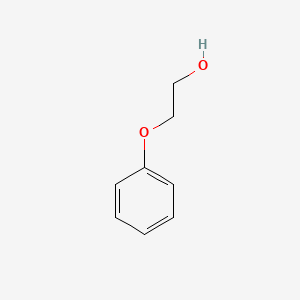

Phenoxyethanol ist eine organische Verbindung mit der Formel C₆H₅OC₂H₄OH. Es ist eine farblose, ölige Flüssigkeit mit einem schwach rosafarbenen Geruch. Diese Verbindung wird als Glykolether und Phenolether klassifiziert. This compound wird aufgrund seiner antimikrobiellen Eigenschaften in vielen Produkten, darunter Kosmetika, Arzneimittel und Impfstoffe, als Konservierungsmittel verwendet .

Wissenschaftliche Forschungsanwendungen

Phenoxyethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Lösungsmittel für Celluloseacetat, Farbstoffe, Tinten und Harze verwendet.

Biologie: Wirkt als Anästhetikum in der Fischzucht.

Medizin: Wird als Konservierungsmittel in Impfstoffen und Arzneimitteln verwendet.

Industrie: Wird als Parfümfixierer, Insektenschutzmittel und Antiseptikum eingesetzt.

Wirkmechanismus

This compound entfaltet seine antimikrobiellen Wirkungen, indem es die Zellmembran von Mikroorganismen stört, was zu einer erhöhten Permeabilität und einem Auslaufen von Zellinhalten führt . Es hemmt auch die Synthese von mikrobieller DNA und RNA und verhindert so das Wachstum und die Vermehrung von Bakterien und Pilzen .

Wirkmechanismus

Target of Action

Phenoxyethanol, also known as Ethylene Glycol Monophenyl Ether, is a glycol ether and bactericide . It primarily targets bacteria, fungi, and yeast, preventing their growth in products . This makes it an effective preservative in cosmetics, pharmaceuticals, and personal care products .

Mode of Action

This compound demonstrates antimicrobial ability . It has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .

Biochemical Pathways

This compound is rapidly absorbed and extensively metabolized to form phenoxyacetic acid (PAA), a major metabolite . After multiple dosing, the exposures of this compound and PAA decrease, presumably due to the induction of metabolizing enzymes of this compound and PAA .

Pharmacokinetics

This compound is rapidly absorbed following both oral and dermal application . It is extensively metabolized to form phenoxyacetic acid (PAA) . After multiple dosing, the exposures of this compound and PAA decrease, presumably due to the induction of metabolizing enzymes . Most of the this compound and its derivatives are excreted in urine .

Action Environment

Environmental factors can influence the action of this compound. For instance, a study found that groundwater microbial community activities could remove this compound . The decrease in the “natural attenuation” efficacy when using higher concentrations of the chemical suggests the existence of a “dose-dependent effect” of this compound on the process of biodegradation .

Biochemische Analyse

Biochemical Properties

Phenoxyethanol has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . It is effective against various Gram-negative and Gram-positive bacteria, as well as against yeasts . This compound exerts its antimicrobial activity by uncoupling oxidative phosphorylation from respiration and by competitively inhibiting malate dehydrogenase .

Cellular Effects

This compound helps to prevent fungi, bacteria, and yeast from growing in products, ensuring their safety . If cosmetics products aren’t preserved correctly and become contaminated, they can be very harmful, potentially causing skin irritation, infection, and even symptoms of illness .

Molecular Mechanism

This compound acts as a bactericidal agent by increasing the permeability of the cell membrane to potassium ions and exerts a direct inhibitory effect on microbial DNA and RNA synthesis .

Temporal Effects in Laboratory Settings

In a study, this compound was administered daily for 4 days and blood samples were collected at day 1 and day 4 for pharmacokinetic analysis . After multiple dosing, the exposures of this compound and its major metabolite, phenoxyacetic acid (PAA), were decreased presumably due to the induction of metabolizing enzymes of this compound and PAA .

Dosage Effects in Animal Models

Adverse systemic effects have been observed in toxicological studies on animals but only when the levels of exposure were many magnitudes higher (around 200-fold higher) than those to which consumers are exposed when using this compound-containing cosmetic products .

Metabolic Pathways

This compound is rapidly absorbed and extensively metabolized to form its major metabolite, phenoxyacetic acid (PAA) . This suggests that this compound is involved in metabolic pathways that involve the conversion of the compound to PAA.

Transport and Distribution

This compound can be absorbed via dermal or inhaled route for systemic exposures . In a dermal mass balance study, most of the this compound and its derivatives were excreted in urine (73.03%) and rarely found in feces (0.66%) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Phenoxyethanol wird typischerweise durch Hydroxyethylierung von Phenol synthetisiert. Dieser Prozess umfasst die Reaktion von Phenol mit Ethylenoxid in Gegenwart eines alkalischen Katalysators wie Natriumhydroxid oder Kaliumhydroxid . Die Reaktionsbedingungen umfassen in der Regel einen Temperaturbereich von 100-150 °C und einen Druck von 0,13-0,5 MPa .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann this compound auch durch Reaktion von Phenol mit Ethylencarbonat unter Verwendung von Natrium-Mordenit-Katalysatoren hergestellt werden. Dieses Verfahren bietet eine Alternative zum traditionellen Verfahren unter Verwendung von Ethylenoxid und homogenen basischen Bedingungen . Ein weiteres industrielles Verfahren umfasst die Reaktion von Phenol mit einem Monohalogenhydrin bei einer Temperatur unterhalb des Siedepunkts des Reaktionsgemisches .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phenoxyethanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann zu Phenoxyessigsäure oxidiert werden.

Reduktion: Es kann zu this compound-Derivaten reduziert werden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, um Ether und Ester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide und Säurechloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Phenoxyessigsäure.

Reduktion: this compound-Derivate.

Substitution: Verschiedene Ether und Ester.

Vergleich Mit ähnlichen Verbindungen

Phenoxyethanol wird häufig mit anderen Glykolethern und Phenolethern verglichen. Einige ähnliche Verbindungen sind:

Phenetol: Ein Ether mit ähnlichen Lösemitteleigenschaften, aber geringerer antimikrobieller Aktivität.

Ethylenglykolmonophenylether: Ein weiterer Glykolether mit ähnlichen Anwendungen, aber unterschiedlichen physikalischen Eigenschaften.

This compound ist aufgrund seiner breiten antimikrobiellen Aktivität und seiner Wirksamkeit als Konservierungsmittel in verschiedenen Formulierungen einzigartig .

Eigenschaften

IUPAC Name |

2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021976 | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

260 °F (127 °C) (Closed cup) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (Air = 1) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mm Hg at 25 °C | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

9004-78-8, 122-99-6 | |

| Record name | Ethoxylated phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C, 11-13 °C | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism of action is not fully elucidated in the provided research, studies suggest that phenoxyethanol, similar to other alcohols, likely disrupts bacterial cell membranes. [] This disruption can lead to leakage of cellular contents and ultimately cell death. []

A: this compound is an aromatic ether with the molecular formula C8H10O2. It has a molecular weight of 138.16 g/mol. []

A: Yes, research has explored the use of this compound as a preservative in animal glue used for Dancheong, a traditional Korean coloring technique. Results indicate that this compound effectively improves the preservative efficacy of the glue without significantly impacting its material properties or the colored layer. []

ANone: The provided research focuses on this compound's use as a preservative, anesthetic, and in material science applications. Its catalytic properties and applications are not discussed in these papers.

ANone: The provided research papers do not discuss computational chemistry studies or QSAR models for this compound.

A: While specific SAR studies aren't detailed in the provided papers, research suggests that this compound's activity likely stems from its structure as an aromatic ether. [] Modifications to this structure could impact its physicochemical properties and potentially its activity.

A: this compound demonstrates good stability in cosmetic formulations. [] It has a broad spectrum of antimicrobial activity against bacteria and yeasts and is well-tolerated by most individuals. []

A: this compound is considered a safe and effective preservative in cosmetics at concentrations up to 1%. [] It is generally well-tolerated, with a low sensitization potential compared to some other preservatives. []

A: While not explicitly discussed, the use of this compound in cosmetics at regulated concentrations [] suggests existing safety regulations. Researchers and manufacturers need to adhere to relevant SHE guidelines for handling, storage, and disposal.

A: Studies show that this compound is readily absorbed through the skin. [] It is primarily metabolized to 2-phenoxyacetic acid, which is then excreted in urine. []

A: Numerous studies demonstrate the effectiveness of 2-phenoxyethanol as an anesthetic in various fish species. [, , , , , , , , ] The effective concentration varies depending on the species, size, and water temperature.

A: While generally considered safe, research indicates that 2-phenoxyethanol can induce changes in hematological and biochemical parameters in some fish species. [, , , ] Careful consideration of dosage and monitoring for adverse effects are essential.

A: While generally safe at low concentrations, high doses of this compound have been associated with toxicity in animal studies. [, ] These effects vary depending on the route of administration, dosage, and duration of exposure.

ANone: The provided research primarily focuses on this compound's applications as a preservative and anesthetic, and doesn't discuss its use in targeted drug delivery.

ANone: The provided research does not explore the use of biomarkers in conjunction with this compound.

A: High-performance liquid chromatography (HPLC) is a common technique for quantifying this compound in various matrices. [, ] One study describes a validated HPLC method for simultaneously determining methylparaben, ethylparaben, propylparaben, butylparaben, and 2-phenoxyethanol in a disinfectant solution. []

ANone: The provided research papers do not address the environmental impact or degradation of this compound.

ANone: The research primarily focuses on this compound's applications as an anesthetic and preservative and does not delve into specific dissolution and solubility studies.

A: One study emphasizes the importance of analytical method validation for accurately determining this compound concentrations in various samples. [, ]

A: Ensuring the quality and safety of products containing this compound necessitates robust quality control measures throughout the development, manufacturing, and distribution processes. [] This includes adherence to Good Manufacturing Practices (GMP) and relevant regulatory standards.

A: One study investigating the anesthetic effects of 2-phenoxyethanol, MS-222, and clove oil on common carp found that while MS-222 and clove oil had no adverse effects on immunological parameters, 2-phenoxyethanol caused mild immunosuppression. [] This suggests that the choice of anesthetic agent can influence immunological research outcomes in fish.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

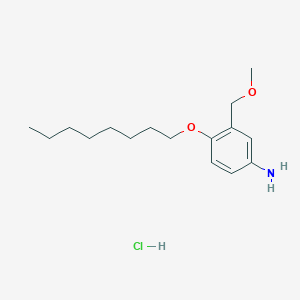

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)